molecular formula C20H24N2O6 B3835533 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

Cat. No.: B3835533
M. Wt: 388.4 g/mol
InChI Key: AJEZCOWAHJAQNK-UHFFFAOYSA-N
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Description

The compound “4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)” is a piperazine derivative . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .


Synthesis Analysis

The synthesis of related compounds has been reported via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Molecular Structure Analysis

The molecular structures of related compounds have been reported . They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The chemical reactions of related compounds involve the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid . This yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, C11H17N2O+ C8H7O2 H2O (I), and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate, 2C11H17N2O+ C8H4O4 2 (II) .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied . For instance, the compound N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide has a molecular formula of C19H21N5O2 .

Mechanism of Action

The mechanism of action of related compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Safety and Hazards

The safety information for a related compound, 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Future Directions

The future directions for the study of these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds can be a potential area of research .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.C2H2O4/c1-22-18-8-4-16(5-9-18)20-12-10-19(11-13-20)14-15-2-6-17(21)7-3-15;3-1(4)2(5)6/h2-9,21H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEZCOWAHJAQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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